![molecular formula C23H27NO2 B11088838 N-[2-(1-adamantyloxy)ethyl]-1-naphthamide](/img/structure/B11088838.png)
N-[2-(1-adamantyloxy)ethyl]-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]NAPHTHALENE-1-CARBOXAMIDE is a compound that combines the structural features of adamantane and naphthalene. Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure, while naphthalene is an aromatic hydrocarbon with two fused benzene rings. The combination of these two structures in a single molecule offers unique chemical and physical properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]NAPHTHALENE-1-CARBOXAMIDE typically involves the reaction of adamantan-1-ol with 2-bromoethyl naphthalene-1-carboxylate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of adamantan-1-ol attacks the bromoethyl group, resulting in the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The naphthalene ring can be reduced to form tetrahydronaphthalene derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of tetrahydronaphthalene derivatives.
Substitution: Formation of brominated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]NAPHTHALENE-1-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and unique structure.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross biological membranes, while the naphthalene ring can interact with aromatic residues in proteins. This dual functionality allows the compound to modulate various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-ADAMANTYL)-2-BROMOETHYLNAPHTHALENE-1-CARBOXAMIDE
- N-(2-ADAMANTYL)-2-CHLOROETHYLNAPHTHALENE-1-CARBOXAMIDE
Uniqueness
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]NAPHTHALENE-1-CARBOXAMIDE is unique due to the presence of the ether linkage between the adamantane and naphthalene moieties. This structural feature imparts distinct chemical and physical properties, such as enhanced stability and lipophilicity, which are not observed in similar compounds with different linkages.
Propriétés
Formule moléculaire |
C23H27NO2 |
|---|---|
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
N-[2-(1-adamantyloxy)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C23H27NO2/c25-22(21-7-3-5-19-4-1-2-6-20(19)21)24-8-9-26-23-13-16-10-17(14-23)12-18(11-16)15-23/h1-7,16-18H,8-15H2,(H,24,25) |
Clé InChI |
DOMKDSULWXTEQI-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)OCCNC(=O)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[4-(Benzyloxy)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B11088759.png)
![Acetamide, 2-diethylamino-N-[1-(4-hydroxybenzyl)cyclohexyl]-](/img/structure/B11088761.png)


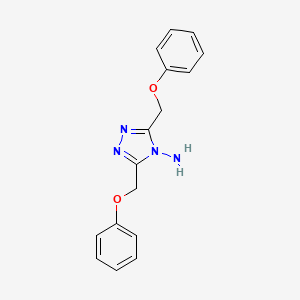
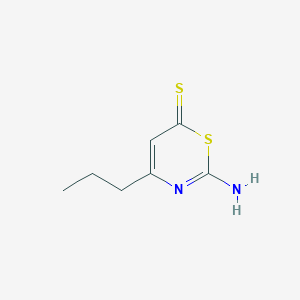
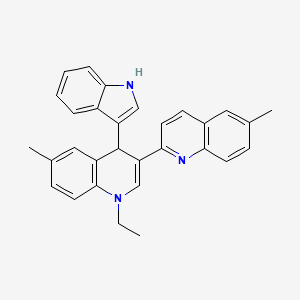
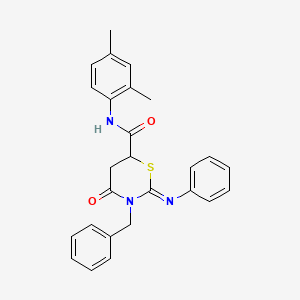
![ethyl 4-({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-6-[(3-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11088824.png)
![2-[(5E)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11088833.png)
![Nalpha-[(benzyloxy)carbonyl]-N-(2-methoxyethyl)phenylalaninamide](/img/structure/B11088843.png)
![N-(4-chlorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11088844.png)
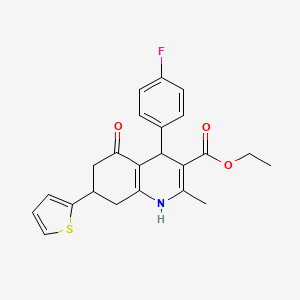
![N,N-dimethyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexanamine](/img/structure/B11088855.png)
